AZ505 is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2) lysine methyltransferase. [, , , , , , , , , ] SMYD2 is an enzyme that catalyzes the transfer of methyl groups to lysine residues on histone and non-histone proteins, thereby influencing gene expression and various cellular processes. [, , , , , , , , ] AZ505's ability to specifically inhibit SMYD2 makes it a valuable tool in investigating the role of this enzyme in various biological processes and disease models. [, , , , , , , , , ]
AZ505 is a small-molecule inhibitor specifically targeting the SET and MYND domain-containing 2 protein (SMYD2), a significant protein lysine methyltransferase involved in various cellular processes, including gene regulation and cancer progression. This compound was identified through high-throughput screening and has shown potent inhibitory effects on SMYD2, with a half-maximal inhibitory concentration (IC50) of 0.12 μM, indicating its potential as a therapeutic agent in treating diseases associated with SMYD2 overexpression, such as gastric cancer and esophageal squamous cell carcinoma .
AZ505 was developed as part of research efforts to identify selective inhibitors of histone methyltransferases. Its discovery is attributed to a systematic screening process aimed at finding compounds that can modulate the activity of SMYD2, which is implicated in various malignancies due to its role in methylating histones and non-histone proteins .
The synthesis of AZ505 involves several key steps that integrate organic chemistry techniques. The compound incorporates distinct moieties that contribute to its binding affinity and selectivity for SMYD2. The synthetic route typically includes:
The synthesis often employs techniques such as:
AZ505 possesses a complex molecular structure characterized by three main components:
The molecular formula for AZ505 is C₁₅H₁₄Cl₂F₆N₄O, and it has a molecular weight of approximately 397.19 g/mol. Crystallographic studies have provided insights into its binding conformation within the SMYD2 active site, confirming its competitive inhibition mechanism .
AZ505 primarily acts as an inhibitor through competitive binding to the peptide binding groove of SMYD2, effectively blocking substrate access. The compound's interactions lead to a decrease in methylation activity on both histone and non-histone substrates.
Inhibition studies indicate that AZ505 competes with peptide substrates rather than co-factors, which is critical for understanding its mechanism of action. The IC50 values against SMYD2 highlight its potency compared to other methyltransferases, where it shows significantly lower inhibition constants (IC50 > 83.3 μM for other targets) .
The mechanism by which AZ505 inhibits SMYD2 involves:
Kinetic analyses have demonstrated that AZ505 has an inhibition constant (Ki) value of approximately 0.3 μM, reinforcing its role as a potent inhibitor .
AZ505 serves multiple purposes in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2